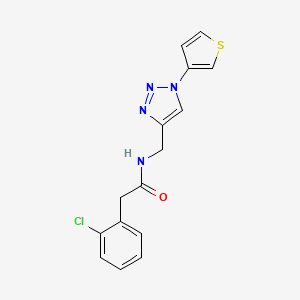

2-(2-chlorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4OS/c16-14-4-2-1-3-11(14)7-15(21)17-8-12-9-20(19-18-12)13-5-6-22-10-13/h1-6,9-10H,7-8H2,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFNQOFHJKXZIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NCC2=CN(N=N2)C3=CSC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring to introduce the 2-chlorophenyl group. This is followed by the formation of the triazole ring through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions. The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles to reduce the environmental impact of the synthesis process would be considered.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-chlorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted chlorophenyl derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have indicated that compounds containing thiophene and triazole rings exhibit promising antimicrobial properties. The presence of the chlorophenyl group may enhance these effects. Research has shown that similar compounds demonstrate activity against various bacterial strains and fungi.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of related triazole derivatives. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL for the most effective compounds .

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. The triazole moiety is known to interfere with cellular processes in cancer cells, potentially leading to apoptosis.

Case Study: Anticancer Screening

In vitro tests on derivatives of this compound have shown effectiveness against various cancer cell lines, including breast cancer (MCF7). A notable study revealed that specific derivatives resulted in a significant reduction in cell viability at concentrations as low as 25 µM .

| Activity Type | Test Organism/Cell Line | Result (IC50/MIC) |

|---|---|---|

| Antimicrobial | E. coli | 30 µg/mL |

| Antimicrobial | S. aureus | 20 µg/mL |

| Anticancer | MCF7 (breast cancer) | 25 µM |

| Anticancer | A549 (lung cancer) | 15 µM |

Structural Analysis

A detailed structural analysis using X-ray crystallography has confirmed the compound's configuration and stability under physiological conditions. The crystal structure reveals significant hydrogen bonding interactions that contribute to its biological activity .

Mecanismo De Acción

The mechanism of action of 2-(2-chlorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can act as a bioisostere, mimicking the structure of natural substrates or inhibitors, thereby affecting biological pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-chlorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

- 2-(2-chlorophenyl)-N-((1-(furan-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Uniqueness

2-(2-chlorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This makes it particularly valuable in the design of new materials and bioactive compounds.

Actividad Biológica

The compound 2-(2-chlorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide , identified by its CAS number 1797143-30-6, is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 342.8 g/mol. The structure includes a chlorophenyl group and a triazole moiety, which are known to enhance biological activity in similar compounds.

Triazole derivatives are recognized for their ability to interact with biological targets through multiple mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing triazole rings have been shown to inhibit key metabolic enzymes involved in cancer progression.

- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis in cancer cells through mitochondrial dysfunction and caspase activation pathways .

Biological Activity Against Cancer

Recent studies have evaluated the cytotoxic effects of 2-(2-chlorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide on various cancer cell lines. The following table summarizes the findings:

Case Studies

- Study on A549 and U87-MG Cells : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against A549 (lung cancer) and U87-MG (glioblastoma) cell lines. The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

- Comparative Analysis with Doxorubicin : In a comparative study, 2-(2-chlorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide showed a favorable safety index compared to Doxorubicin, suggesting potential for development as a less toxic alternative in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-chlorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide?

- Methodology :

- Coupling Reactions : Utilize carbodiimide reagents (e.g., EDCI) to couple 2-(2-chlorophenyl)acetic acid with the triazole-containing amine in dichloromethane under controlled temperatures (273 K) .

- Click Chemistry : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize the 1,2,3-triazole core, followed by alkylation or amidation to attach the acetamide group .

- Purification : Crystallize the product using solvent mixtures like methanol/acetone (1:1) for single-crystal growth .

Q. How is the compound’s structure validated post-synthesis?

- Methodology :

- Single-Crystal XRD : Resolve bond lengths, angles, and torsion angles (e.g., dichlorophenyl-thiazol dihedral angle: 61.8°) to confirm stereochemistry .

- NMR/FTIR : Detect characteristic peaks (e.g., N–H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (e.g., FAB-MS: [M+1]+ at m/z 416.15) .

Q. What safety protocols are critical during handling?

- Methodology :

- Storage : Keep in airtight containers away from moisture and heat (<25°C) .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent reactivity .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance reaction kinetics .

- Catalyst Optimization : Compare Cu(I) catalysts (e.g., CuBr vs. CuSO₄/ascorbate) for click chemistry efficiency .

- Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| EDCI, CH₂Cl₂ | 72 | 98 |

| CuSO₄/ascorbate | 85 | 95 |

Q. How to resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

- Methodology :

- Comparative Assays : Replicate studies using standardized cell lines (e.g., HepG2 vs. HEK293) and controls .

- Structural Analysis : Correlate activity with substituent effects (e.g., thiophene vs. phenyl groups) via XRD or DFT calculations .

- Meta-Analysis : Use PubChem BioActivity data to identify outliers and validate protocols .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodology :

- ADMET Prediction : Use SwissADME or PreADMET to estimate logP (2.8–3.5), BBB permeability, and CYP450 inhibition .

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina with AMBER force fields .

Q. How does the compound’s stability vary under physiological conditions?

- Methodology :

- pH Stability Testing : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., 459–461 K) .

Data Contradiction Analysis

Q. Why do crystallographic data show conformational flexibility despite rigid backbone predictions?

- Methodology :

- Dynamic XRD : Analyze temperature-dependent crystallography to identify torsional mobility in the thiophene-triazole linkage .

- DFT Modeling : Compare computed vs. experimental dihedral angles to assess energy barriers for rotation .

Q. How to address discrepancies between in vitro and in vivo efficacy?

- Methodology :

- Metabolite Profiling : Use LC-MS to identify hepatic metabolites that alter activity .

- Dose Escalation Studies : Test sub-therapeutic vs. therapeutic doses in rodent models to refine bioavailability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.